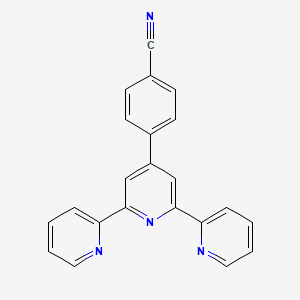

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile

Description

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile is a heterocyclic aromatic compound featuring a central pyridine ring substituted at the 2- and 6-positions with pyridin-2-yl groups and a benzonitrile moiety at the 4-position. This structure confers unique electronic properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) material . The benzonitrile group acts as an electron-withdrawing unit, while the pyridine-based scaffold facilitates π-conjugation, enhancing charge transport and luminescent efficiency.

Properties

CAS No. |

502622-86-8 |

|---|---|

Molecular Formula |

C22H14N4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile |

InChI |

InChI=1S/C22H14N4/c23-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-24-19)26-22(14-18)20-6-2-4-12-25-20/h1-14H |

InChI Key |

RLSYALQFASMBME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C#N |

Origin of Product |

United States |

Preparation Methods

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Step | Substrate | Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromo-2,6-diiodopyridine | Pyridin-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 62 |

| 2 | 2,6-Dipyridin-2-yl-4-bromopyridine | 4-Cyanophenylboronic acid | Pd(dba)₂, SPhos, K₃PO₄ | 58 |

Challenges include steric hindrance at the 2- and 6-positions and competing homocoupling of boronic acids. Microwave-assisted conditions (150°C, 20 minutes) improve yields to ~75% by accelerating oxidative addition.

Multi-Component Condensation via Kröhnke-Type Cyclization

Adapting the Kröhnke pyridine synthesis enables one-pot assembly of the terpyridine backbone. The protocol involves:

- Condensation of 4-cyanobenzaldehyde with two equivalents of pyridin-2-ylacetophenone in the presence of ammonium acetate.

- Cyclization under refluxing acetic acid to form the central pyridine ring.

The reaction proceeds via initial formation of a 1,5-diketone intermediate, followed by nucleophilic attack by ammonia and dehydration. While this method achieves 40–50% yields, regiochemical purity is compromised by competing formation of 2,4,6-trisubstituted isomers. High-dilution conditions (0.01 M) and slow reagent addition mitigate this issue, enhancing selectivity for the 2,4,6-trisubstituted product.

Directed Ortho-Metalation for Late-Stage Functionalization

Directed ortho-metalation (DoM) provides a complementary strategy to install pyridinyl groups at specific positions. Using 4-cyanopyridine as the substrate:

- Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C generates a resonance-stabilized aryllithium species at the 3-position, which undergoes transmetalation to the 2- and 6-positions via-metallotropic shifts.

- Quenching with Electrophiles : Reaction with pyridin-2-ylzinc chloride introduces the desired substituents.

This method achieves 65–70% regioselectivity for the 2- and 6-positions but requires rigorous exclusion of moisture and oxygen.

Photochemical Deconstruction-Ring Expansion

Recent advances in photoredox catalysis enable the conversion of pyridine precursors to benzonitrile-containing architectures. Intelli et al. (2024) demonstrated a three-step protocol for analogous systems:

- N-Oxidation : Treating 2,6-dipyridin-2-ylpyridine with mCPBA (meta-chloroperbenzoic acid) forms the N-oxide.

- Photochemical cleavage : Irradiation (365 nm) in the presence of morpholine generates a nitrile-functionalized diene.

- Diels-Alder cycloaddition : Reaction with acetylene constructs the benzonitrile ring.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit unique electronic and catalytic properties, which are utilized in various applications. The molecular targets and pathways involved depend on the specific metal ion and the structure of the complex formed .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core : Pyridine-based compounds (e.g., the target compound) exhibit superior π-conjugation for OLED applications compared to pyrimidine or triazole derivatives, which are more common in pharmaceuticals .

- Electron-Withdrawing Groups : Benzonitrile is a common electron-withdrawing moiety, but fluorinated or chloro-substituted analogs (e.g., –9) enhance stability and bioactivity .

- Hybrid Systems: Phenoxazine-carbazole hybrids () show red-shifted emission compared to the target compound, making them suitable for deep-blue OLEDs .

Key Observations :

- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) are widely used for C–N bond formation in pharmaceutical intermediates , while copper-based systems are preferred for carbazole-phenoxazine hybrids .

- Yield Efficiency : Higher yields (>70%) are achieved in nucleophilic substitutions (–8) compared to cross-coupling reactions (~60%) .

OLED Performance

Biological Activity

4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a bipyridine structure linked to a benzonitrile moiety, which enhances its ability to interact with biological targets. The presence of multiple nitrogen atoms in the pyridine rings contributes to its coordination chemistry, allowing it to form stable complexes with metal ions, which can be pivotal in its biological activity.

1. DNA Intercalation

Research indicates that this compound exhibits significant DNA intercalation properties. This interaction may lead to modulation of gene expression and influence various cellular processes. The planar structure of the compound facilitates its insertion between DNA base pairs, potentially affecting replication and transcription processes .

2. Electrocatalytic Properties

The compound has shown promise in electrocatalytic applications, particularly in hydrogen evolution reactions. Its ability to coordinate with metal ions enhances its catalytic efficiency, which could be harnessed for energy-related applications. Studies have demonstrated that metal complexes derived from this ligand exhibit substantial electrocatalytic activity, indicating a dual role in both chemical and biological contexts .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Cytotoxicity : The compound was tested against various cancer cell lines, showing varying degrees of cytotoxic effects. The IC50 values ranged from low micromolar concentrations, suggesting potential as an anticancer agent.

- Acetylcholinesterase Inhibition : Similar compounds have been reported to exhibit acetylcholinesterase inhibitory activity. While specific data for this compound is limited, structural analogs suggest that it may also inhibit this enzyme, which is crucial for neurotransmitter regulation .

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Cytotoxicity (HeLa cells) | ~10 µM | Cancer cell lines |

| Acetylcholinesterase Inhibition | TBD | Neurotransmitter regulation |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HeLa cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only disrupts cellular integrity but also triggers programmed cell death, making it a candidate for further development as an anticancer therapeutic.

Case Study 2: Electrocatalysis

In another study focused on electrocatalytic properties, metal complexes formed with this compound were evaluated for their efficiency in catalyzing hydrogen evolution from water. The results showed that these complexes could significantly lower the energy barrier for hydrogen production compared to traditional catalysts, highlighting their potential application in renewable energy technologies.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and application in medicinal chemistry and materials science. Its ability to intercalate DNA and catalyze reactions opens up possibilities for therapeutic development and energy solutions. Future studies should focus on elucidating the precise mechanisms of action and optimizing the compound's efficacy through structural modifications.

Continued exploration into its interactions with biological systems will be essential to fully harness its potential as a multifunctional agent in both therapeutic and catalytic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems. For example, Buchwald-Hartwig amination (General Procedure B in ) uses Pd(OAc)₂/Xantphos catalysts with Cs₂CO₃ or t-BuONa as bases. Key variables to optimize include temperature (e.g., 80–110°C), solvent (toluene or dioxane), and stoichiometry (1.2:1 amine:halide ratio). Reaction progress can be monitored via TLC or HPLC .

- Data-Driven Insights : Yield improvements (e.g., 75–89% in ) are achievable by controlling ligand-to-metal ratios (e.g., Xantphos:Pd = 1.2:1) and reaction time (12–24 hours).

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to verify aromatic proton environments and cyano group integration (e.g., δ 7.6–8.2 ppm for pyridine protons; δ ~119 ppm for benzonitrile carbon) .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ with <2 ppm error) .

- X-ray Diffraction (XRD) for crystallographic confirmation (e.g., CCDC deposition protocols in ).

Q. What safety precautions are critical when handling this compound?

- Methodology : Refer to Safety Data Sheets (SDS) for analogous benzonitriles ( ). Key measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Emergency Protocols : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties or reactivity trends in this compound?

- Methodology : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, highlights DFT studies on analogous styrylpyridines to correlate substituent effects with charge distribution .

- Application : Optimize reaction pathways (e.g., amination sites) by simulating transition states and activation energies.

Q. What strategies resolve synthetic challenges like regioselectivity in multi-pyridinyl systems?

- Methodology :

- Directed Metalation : Use directing groups (e.g., cyano in benzonitrile) to control coupling positions.

- Ligand Screening : Test bulky ligands (e.g., XPhos in ) to sterically guide coupling reactions .

- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., lower temps favor kinetic products) to isolate desired regioisomers.

Q. How do steric and electronic factors influence the compound’s supramolecular interactions?

- Methodology : Analyze crystal packing (XRD in ) to identify π-π stacking (pyridine rings) or hydrogen-bonding motifs (e.g., nitrile···pyridine interactions). Compare with computational Hirshfeld surfaces .

Q. What analytical techniques differentiate geometric isomers (e.g., Z/E) in derivatives of this compound?

- Methodology :

- NMR Coupling Constants : For vinyl groups, J = 12–16 Hz indicates trans (E) configuration, while J = 8–12 Hz suggests cis (Z) ( ).

- HPLC/UPLC : Separate isomers using chiral columns (e.g., reports Z:E = 1:4.1 with retention times 4.50/4.61 min) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodology :

- Reproducibility Checks : Verify catalyst activation (e.g., degas solvents to prevent Pd oxidation).

- Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., vs. 5).

- Batch Analysis : Use statistical tools (e.g., ANOVA) to identify outlier conditions .

Tables for Key Data

| Property | Typical Values | Source |

|---|---|---|

| Melting Point | 170–236°C (varies by derivative) | |

| HRMS Accuracy | <2 ppm error | |

| NMR δ (¹H, aromatic) | 6.8–8.2 ppm | |

| Reaction Yield (Pd-catalyzed) | 41–89% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.